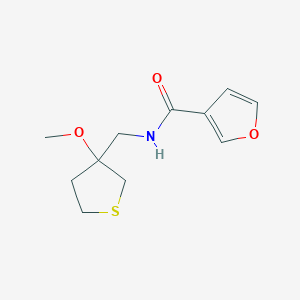![molecular formula C18H22F3N5O B2377397 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198305-43-8](/img/structure/B2377397.png)
2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolopyrazine, a class of nitrogen-containing heterocyclic compounds . Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Molecular Structure Analysis
The molecular structure of the compound involves a pyrrole and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds . The specific molecular structure of this compound is not available in the retrieved data.Chemical Reactions Analysis
Pyrrolopyrazine derivatives are known to exhibit various biological activities. For instance, pyrrolo [1,2- a] pyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives have shown more activity on kinase inhibition . The specific chemical reactions involving this compound are not available in the retrieved data.Physical And Chemical Properties Analysis
The compound “{5H,6H,7H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl}methanol” has a molecular weight of 139.16 and is a powder at room temperature . The specific physical and chemical properties of the compound “2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” are not available in the retrieved data.Scientific Research Applications
Synthetic Methodologies
Research on similar compounds emphasizes advancements in synthetic methodologies, particularly in the context of creating complex molecules with potential pharmaceutical applications. For example, the work by Khlebnikov et al. (2018) discusses the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy, showcasing the utility of such compounds in synthesizing structurally complex molecules with potential biological activities (Khlebnikov et al., 2018).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, derivatives of pyrrolidine and piperidine, structurally related to the compound , have been synthesized and evaluated for their biological activities. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and shown to possess significant antiarrhythmic and antihypertensive effects, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Malawska et al., 2002).
Antimicrobial Activity
The development of compounds with antimicrobial properties is another area of application. Research conducted by Suresh et al. (2016) focused on synthesizing and evaluating thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives for their antibacterial and antifungal activities. These studies demonstrate the potential of structurally related compounds in addressing the need for new antimicrobial agents (Suresh et al., 2016).
Safety And Hazards
The compound “{5H,6H,7H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl}methanol” has been classified with the GHS07 pictogram and has the hazard statements H315, H319, and H335 . The specific safety and hazards information for the compound “2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is not available in the retrieved data.
properties
IUPAC Name |
3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-1-5-17(22-14)27-12-13-6-9-25(10-7-13)11-16-24-23-15-4-2-8-26(15)16/h1,3,5,13H,2,4,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJMJPBUDSZBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

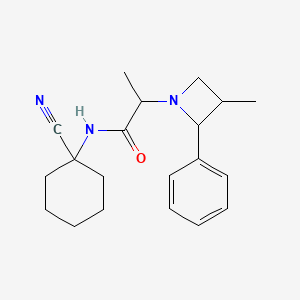
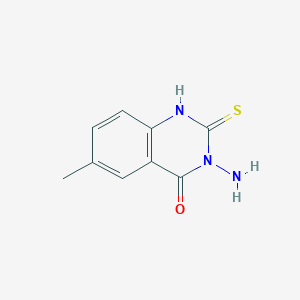
![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
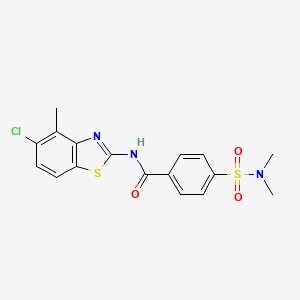
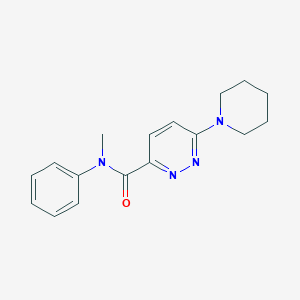
![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
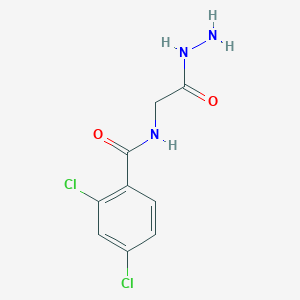
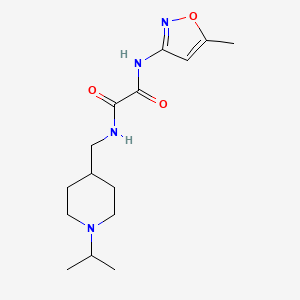
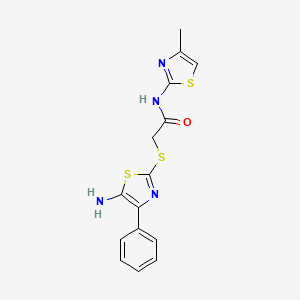
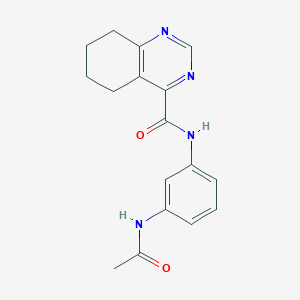
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
